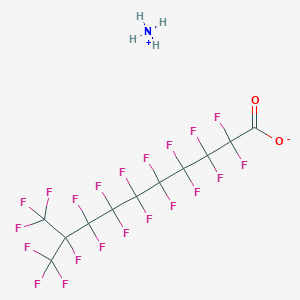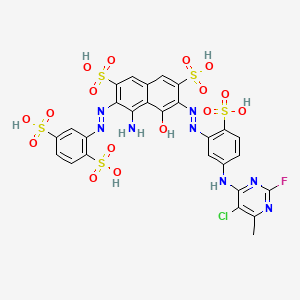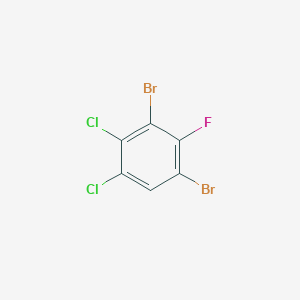
2,6-Dibromo-3,4-dichlorofluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3,4-dichlorofluorobenzene: is an organic compound with the molecular formula C6HBr2Cl2F It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-dichlorofluorobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichlorofluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the toxic and corrosive nature of the halogenating agents.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,4-dichlorofluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3,4-dichlorofluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with enzymes and receptors.
Medicine: Research into its potential medicinal properties, such as its use in the development of pharmaceuticals, is ongoing. Its unique structure may offer insights into designing new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its halogenated structure can impart desirable properties to polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Another halogenated aromatic compound with similar properties but different halogenation patterns.
2,6-Dibromo-4-phenoxyphenol: A compound with bromine and phenoxy groups, used in different applications.
2,6-Dibromo-4-(trifluoromethoxy)aniline: A compound with bromine and trifluoromethoxy groups, used in organic synthesis.
Uniqueness
2,6-Dibromo-3,4-dichlorofluorobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its combination of bromine, chlorine, and fluorine atoms makes it a versatile compound in various chemical reactions and applications. The presence of multiple halogens can enhance its reactivity and potential for forming complex molecules.
Properties
Molecular Formula |
C6HBr2Cl2F |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
1,3-dibromo-4,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI Key |
NEFFLZHNMVTDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



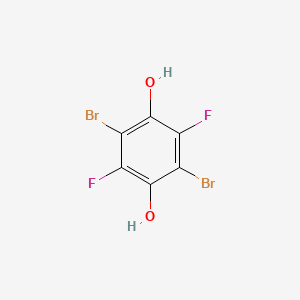
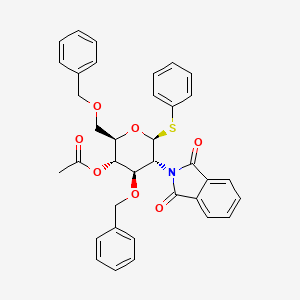
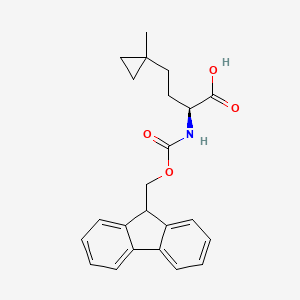
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

